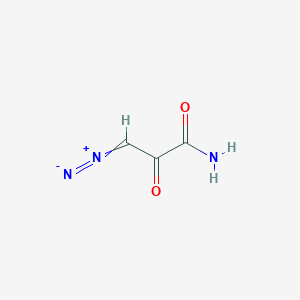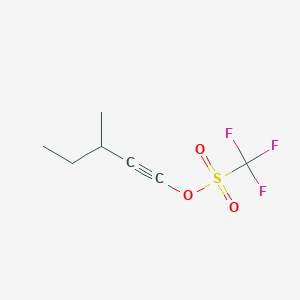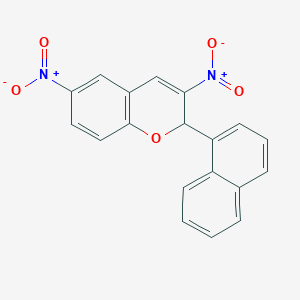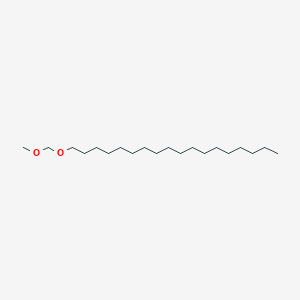
1,3,5-Triethenylcyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triethenylcyclohex-1-ene is an organic compound with a unique structure characterized by three ethenyl groups attached to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triethenylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives with ethenyl halides under basic conditions. The reaction typically requires a strong base such as potassium tert-butoxide and an appropriate solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the removal of impurities and by-products to meet the required purity standards for commercial applications.
化学反应分析
Types of Reactions
1,3,5-Triethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The ethenyl groups can participate in nucleophilic substitution reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM) or water.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts in solvents like ethanol or methanol.
Substitution: Halogens (Cl2, Br2) or organometallic reagents (Grignard reagents) in solvents like THF or diethyl ether.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated or organometallic-substituted cyclohexene derivatives.
科学研究应用
1,3,5-Triethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 1,3,5-Triethenylcyclohex-1-ene involves its interaction with various molecular targets and pathways. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. Additionally, the compound can act as a ligand, binding to metal centers and influencing their reactivity and selectivity in catalytic processes.
相似化合物的比较
Similar Compounds
1,3,3-Trimethylcyclohexene: Similar in structure but with methyl groups instead of ethenyl groups.
Cyclohexene: Lacks the ethenyl groups, making it less reactive in certain types of chemical reactions.
1,5,5-Trimethylcyclohexene: Another derivative with different substitution patterns.
Uniqueness
1,3,5-Triethenylcyclohex-1-ene is unique due to the presence of three ethenyl groups, which confer distinct reactivity and potential for polymerization. This makes it a valuable compound for applications requiring specific chemical properties and reactivity.
属性
CAS 编号 |
110232-61-6 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
1,3,5-tris(ethenyl)cyclohexene |
InChI |
InChI=1S/C12H16/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-7,10,12H,1-3,8-9H2 |
InChI 键 |
XDKRGTJGZRPAJD-UHFFFAOYSA-N |
规范 SMILES |
C=CC1CC(C=C(C1)C=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


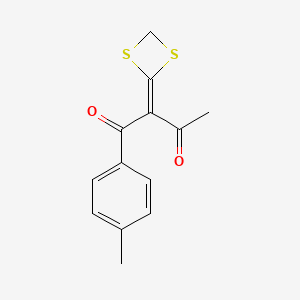
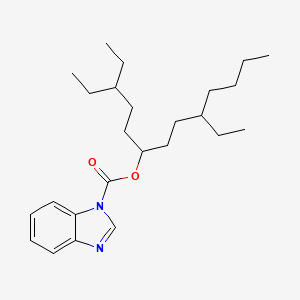

![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)

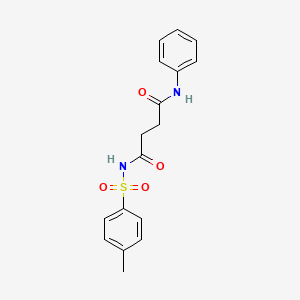
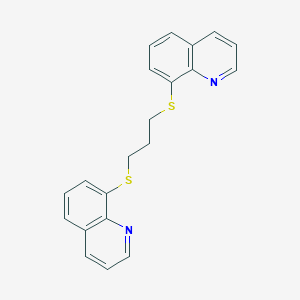
![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)
